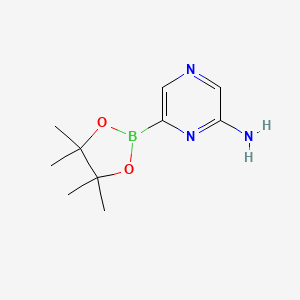

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-amine

Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine (CAS: 2227198-76-5) is a boronate ester-functionalized pyrazine derivative. Its structure features a pyrazine core with an amine group at position 2 and a pinacol boronate ester at position 4. This compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, particularly in pharmaceutical and materials science research .

Properties

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BN3O2/c1-9(2)10(3,4)16-11(15-9)7-5-13-6-8(12)14-7/h5-6H,1-4H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVYLDFKAYTTTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-amine typically involves the borylation of pyrazin-2-amine. One common method is the reaction of pyrazin-2-amine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .

Chemical Reactions Analysis

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-amine undergoes various chemical reactions, including:

Oxidation: The boronate ester can be oxidized to form boronic acid derivatives.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include substituted pyrazines and boronic acid derivatives .

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-amine has several scientific research applications:

Biology: The compound can be used to modify biomolecules, such as peptides and nucleotides, for various biochemical studies.

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-amine involves its ability to form stable complexes with various molecular targets. The boronate ester group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The pyrazine ring can also participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Reactivity and Cross-Coupling Efficiency

- Electronic Effects : The target compound’s pyrazine core is electron-deficient, facilitating oxidative addition in palladium-catalyzed couplings. Analogues with electron-withdrawing groups (e.g., -CF₃ in ) exhibit faster coupling rates compared to electron-rich systems like N-phenylpyrimidine derivatives .

- Steric Considerations : Bulky substituents (e.g., imidazo[1,2-a]pyridine in ) reduce reaction yields due to hindered access to the boron center. The pyrazine derivative’s planar structure minimizes steric interference .

Biological Activity

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

- Molecular Formula : C₁₃H₁₈BNO₂

- Molecular Weight : 259.11 g/mol

- CAS Number : 1809890-45-6

Synthesis

The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-amine typically involves the use of boronic acid derivatives in coupling reactions. The incorporation of the dioxaborolane moiety enhances the compound's stability and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds similar to 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-amine exhibit significant anticancer properties. For instance:

- Mechanism of Action : These compounds often function by inhibiting specific protein-protein interactions crucial for cancer cell proliferation. The inhibition of Aurora A kinase has been a focal point in various studies due to its role in cell cycle regulation and mitosis .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor:

- nNOS Inhibition : It has been shown to selectively inhibit neuronal nitric oxide synthase (nNOS), which is implicated in various neurodegenerative diseases. The selectivity over other isoforms (iNOS and eNOS) suggests a promising therapeutic profile .

Study 1: Aurora A Kinase Inhibition

A study demonstrated that derivatives of pyrazinamine compounds could effectively inhibit Aurora A kinase in vitro:

- Results : The compound showed a significant reduction in cell viability in cancer cell lines with an IC50 value indicating effective potency against tumor cells .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar compounds:

- Findings : The compound demonstrated an ability to cross the blood-brain barrier and exert protective effects on neuronal cells under oxidative stress conditions .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈BNO₂ |

| Molecular Weight | 259.11 g/mol |

| CAS Number | 1809890-45-6 |

| Anticancer Activity | Yes |

| nNOS Inhibition | Selective |

| Blood-Brain Barrier Penetration | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.